molecular formula C25H22N4O4S B2939362 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 891126-16-2

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2939362
CAS No.: 891126-16-2
M. Wt: 474.54
InChI Key: FEFUDESYSIIHRJ-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . This complex molecule integrates multiple pharmacophores: the 2,5-dimethylphenyl-substituted oxadiazole is linked via a benzamide bridge to an indoline sulfonamide group . This specific structural architecture suggests significant research value. Compounds within this class are extensively investigated for their potential pharmacological activities. Research on analogous structures indicates that 1,3,4-oxadiazole derivatives are prominent candidates for developing new anti-infective agents . Some oxadiazole-based molecules have demonstrated potent, broad-spectrum antimycobacterial activity against both drug-susceptible and resistant strains of Mycobacterium tuberculosis , as well as non-tuberculous mycobacteria, by potentially disrupting cell wall biosynthesis through the inhibition of the DprE1 enzyme . Furthermore, the sulfonamide moiety is a common feature in molecules studied for various therapeutic areas, and similar N-[4-(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzenesulfonamide analogs have been synthesized and screened for anti-inflammatory and anti-cancer activities . The presence of both the oxadiazole and sulfonamide groups in a single molecule makes this compound a compelling subject for structure-activity relationship (SAR) studies and for probing novel mechanisms of action in biochemical assays. This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c1-16-7-8-17(2)21(15-16)24-27-28-25(33-24)26-23(30)19-9-11-20(12-10-19)34(31,32)29-14-13-18-5-3-4-6-22(18)29/h3-12,15H,13-14H2,1-2H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFUDESYSIIHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological activity, and potential applications based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to optimize yield and purity. Techniques such as continuous flow reactors may be employed for large-scale production.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole compounds demonstrate effective fungicidal activity against various fungal strains. In one study, specific derivatives exhibited inhibition rates ranging from 55.6% to 77.8% against Pyricularia oryae at concentrations of 50 mg/L .

Insecticidal Activity

The compound's structural features suggest potential insecticidal properties. Preliminary bioassays have indicated that similar oxadiazole derivatives exhibit good larvicidal activities against mosquito larvae and other pests at concentrations as low as 10 mg/L . The effectiveness of these compounds highlights their potential as environmentally friendly pest control agents.

Cytotoxicity and Antitumor Activity

There is emerging evidence suggesting that oxadiazole derivatives may possess cytotoxic effects against cancer cell lines. For example, some studies have reported IC50 values indicating significant cytotoxicity against various cancer types, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .

Case Studies

  • Insecticidal Activity : A series of oxadiazole derivatives were tested against Mythimna separate, showing up to 70% lethality at a concentration of 500 mg/L. This suggests strong potential for agricultural applications in pest management .
  • Fungicidal Activity : Compounds related to this compound demonstrated significant inhibitory effects against Botrytis cinerea, with a notable inhibition rate exceeding 90% compared to standard fungicides .

Summary of Biological Activities

Activity Type Target Organism Inhibition Rate (%) Concentration (mg/L)
FungicidalPyricularia oryae77.850
InsecticidalMythimna separate70500
CytotoxicVarious cancer cell linesSignificant cytotoxicityVaries

Comparison with Similar Compounds

Antifungal Activity

  • LMM5 and LMM11 : These oxadiazoles inhibit Candida albicans thioredoxin reductase (Trr1), with MIC values comparable to fluconazole. The benzyl(methyl)sulfamoyl group in LMM5 is critical for enzyme interaction .
  • VNI Derivatives : Target fungal sterol 14α-demethylase (CYP51), with dichlorophenyl and imidazole groups driving potency. The target compound’s dimethylphenyl and indoline sulfonyl may offer alternative steric or electronic effects for CYP51 inhibition .

Anticancer Activity

  • HDAC Inhibitors: Oxadiazoles bearing naphthalenyl or amino acid side chains (e.g., 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propanamide) inhibit histone deacetylases (HDACs), showing IC50 values <10 µM in breast cancer cells. The indoline sulfonyl group in the target compound could modulate HDAC isoform selectivity .

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